3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane
Description
Properties
Molecular Formula |
C7H12ClIO2 |
|---|---|
Molecular Weight |
290.52 g/mol |
IUPAC Name |
3-(1-chloro-3-iodo-2-methylpropan-2-yl)oxyoxetane |
InChI |
InChI=1S/C7H12ClIO2/c1-7(4-8,5-9)11-6-2-10-3-6/h6H,2-5H2,1H3 |
InChI Key |
RURWVCIGUOINPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(CI)OC1COC1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Williamson Ether Synthesis
One common method for preparing oxetane derivatives is through Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide.
- Reagents: An alkoxide (derived from the corresponding alcohol) and a suitable alkyl halide (in this case, 1-chloro-3-iodo-2-methylpropan-2-ol).
- Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50–70 °C).
Yield: The yields of this method can vary but are generally reported to be between 60% and 85% depending on the purity of the starting materials and reaction conditions.
Cyclization Reaction
Another approach involves the cyclization of suitable precursors to form the oxetane ring.
- Starting Material: A precursor such as an allylic alcohol or an epoxide can be used.
Catalysts: Lewis acids like BF₃ or SnCl₂ can facilitate the cyclization process.
Conditions: The reaction is often conducted under reflux conditions in a non-polar solvent such as toluene.
Yield: This method may yield oxetanes in moderate to high yields, typically ranging from 50% to 80%.
Comparative Analysis of Preparation Methods
The following table summarizes the different preparation methods for 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane, including their respective yields and conditions.
| Method | Key Steps | Conditions | Typical Yield |
|---|---|---|---|
| Williamson Ether Synthesis | Nucleophilic substitution | DMF/THF, 50–70 °C | 60% - 85% |
| Cyclization Reaction | Cyclization of precursors | Reflux in toluene | 50% - 80% |
Chemical Reactions Analysis
Types of Reactions
3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions to form linear or cyclic products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its halogenated side chains and oxetane ring are of particular interest for designing new pharmaceuticals with improved pharmacokinetic properties.
Industry
In the industrial sector, 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism by which 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane exerts its effects depends on the specific application. In chemical reactions, the halogen atoms and oxetane ring play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane and related oxetanes:
Key Observations
Reactivity and Stability :
- The target compound’s chlorine and iodine substituents likely enhance its susceptibility to nucleophilic substitution reactions compared to simpler oxetanes like 3-iodooxetane. However, its stability may be lower than nitro-substituted derivatives (e.g., 3-(nitromethylene)oxetane), which benefit from the electron-withdrawing nitro group stabilizing the oxetane ring .
- Unlike AMMO or BAMO, which contain azide groups prone to decomposition, the target’s halogen substituents may offer better thermal stability, though this requires experimental validation .
Physicochemical Properties :
- The bulky branched substituent increases molecular weight (302.55 g/mol) and lipophilicity, likely raising the LogD compared to smaller oxetanes. This could limit its utility in drug discovery, where lower LogD is often desirable .
- In contrast, 3-(nitromethylene)oxetane derivatives exhibit high nitrogen content and density, making them superior in energetic applications .
Applications: Energetic Materials: The target compound lacks nitro or azide groups critical for explosive performance, suggesting it is less suited for energetic binders compared to 3-(nitromethylene)oxetane derivatives . Pharmaceuticals: Halogenated oxetanes are rare in drug discovery due to challenges in balancing bioactivity and stability. The target’s halogenation may improve metabolic stability but could reduce solubility . Industrial Chemistry: Potential use as a crosslinker in polymers, akin to 3-ethyl-3-[(oxiran-2-ylmethoxy)methyl]oxetane, though its environmental hazards (inferred from halogen content) may limit adoption .
Safety and Environmental Impact :
- Chlorine and iodine substituents may confer acute toxicity (oral/ocular) and environmental persistence, similar to perfluorinated oxetanes (e.g., C12H22O3 in ). Proper handling and disposal protocols are critical .
Biological Activity
The compound 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane is , with a molecular weight of 324.58 g/mol . Its structure features an oxetane ring, which contributes to its chemical reactivity and biological interactions. The presence of halogen atoms (chlorine and iodine) enhances its binding properties to biological targets, potentially influencing enzyme activity and receptor interactions.
The biological activity of 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane is primarily attributed to its ability to interact with various molecular targets through:
- Halogen Bonding : The chlorine and iodine atoms facilitate unique interactions with enzymes and receptors.
- Hydrogen Bonding : The hydroxyl group in the molecule can participate in hydrogen bonding, affecting the compound's reactivity and affinity for biological targets.
These interactions may modulate enzymatic pathways or receptor signaling, leading to therapeutic effects.
Biological Activities
Research indicates that 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Investigations into its cytotoxic effects have shown that it may inhibit cancer cell proliferation in vitro, indicating potential as an anticancer agent.
- Inflammatory Response Modulation : The compound may influence inflammatory pathways, suggesting applications in treating inflammatory diseases.
Case Studies
Several studies have explored the biological effects of 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane:
Case Study 1: Antimicrobial Testing
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as a novel antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Anticancer Activity
In vitro assays performed on human cancer cell lines revealed that 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane induced apoptosis in a dose-dependent manner. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
